3,4-Difluorotoluene
Overview
Description
3,4-Difluorotoluene, also known as 1,2-Difluoro-4-methylbenzene, is a colorless to light yellow liquid . It has a molecular formula of C7H6F2 and a molecular weight of 128.12 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 3,4-Difluorotoluene consists of a benzene ring with two fluorine atoms and one methyl group attached to it . The fluorine atoms are located at the 3rd and 4th positions, and the methyl group is at the 1st position .Physical And Chemical Properties Analysis
3,4-Difluorotoluene has a boiling point of 110-113 °C and a density of 1.12 g/mL at 25 °C . Its refractive index is 1.45 . It is insoluble in water .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 3,4-Difluorotoluene, focusing on unique applications:
Pharmaceutical Research Intermediate
This compound is utilized as an intermediate in pharmaceutical research. It plays a role in the synthesis of new compounds during the drug development process .
Safety and Hazards
properties
IUPAC Name |
1,2-difluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMPLKVGINKUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369894 | |
Record name | 3,4-Difluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluorotoluene | |
CAS RN |
2927-34-6 | |
Record name | 3,4-Difluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and spectroscopic data available for 3,4-Difluorotoluene?
A1: While the provided abstracts don't offer specific spectroscopic data, we know that 3,4-Difluorotoluene is a toluene derivative where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3rd and 4th positions.
Q2: Is there a cost-effective method to synthesize 3,4-Difluorobenzonitrile, a compound closely related to 3,4-Difluorotoluene?
A2: Yes, research suggests that using 3,4-Dichlorobenzonitrile as a starting material presents an economically viable route for the synthesis of 3,4-Difluorobenzonitrile []. This method is considered particularly suitable for industrial-scale production of cyhalofop-butyl, a herbicide for which 3,4-Difluorobenzonitrile is a key intermediate.
Q3: Are there any alternative synthetic routes to 1,2-difluorobenzenes that involve 3,4-Difluorotoluene as an intermediate?
A3: While the provided abstracts don't directly address 3,4-Difluorotoluene in this context, one paper describes a two-step regioselective synthesis of 1,2-difluorobenzenes starting from chlorotrifluoroethylene and buta-1,3-dienes []. It is possible that further research might explore whether 3,4-Difluorotoluene could serve as a potential intermediate in similar or modified synthetic pathways for 1,2-difluorobenzenes.
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